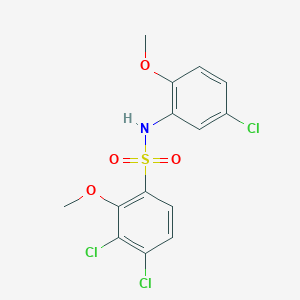
3,4-dichloro-N-(5-chloro-2-methoxyphenyl)-2-methoxybenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3,4-dichloro-N-(5-chloro-2-methoxyphenyl)-2-methoxybenzene-1-sulfonamide” is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “3,4-dichloro-N-(5-chloro-2-methoxyphenyl)-2-methoxybenzene-1-sulfonamide” typically involves multiple steps, including:
Halogenation: Introduction of chlorine atoms to the benzene ring.
Methoxylation: Addition of methoxy groups (-OCH3) to specific positions on the benzene ring.
Sulfonation: Introduction of the sulfonamide group (-SO2NH2) to the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Batch reactors: for controlled addition of reagents.
Catalysts: to enhance reaction rates.
Purification steps: such as recrystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the sulfonamide group.
Substitution: Halogen atoms (chlorine) on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as nucleophiles like amines or thiols.
Major Products
Oxidation products: Could include quinones or other oxidized derivatives.
Reduction products: Could include amines or alcohols.
Substitution products: Could include derivatives with different functional groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Organic synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial agents: Potential use as an antimicrobial agent due to the sulfonamide group.
Enzyme inhibitors: May act as an inhibitor for certain enzymes.
Medicine
Drug development: Potential use in the development of new pharmaceuticals.
Industry
Material science: Could be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action for “3,4-dichloro-N-(5-chloro-2-methoxyphenyl)-2-methoxybenzene-1-sulfonamide” would depend on its specific application. For example:
Antimicrobial action: The sulfonamide group may inhibit bacterial enzymes involved in folic acid synthesis.
Enzyme inhibition: The compound may bind to the active site of an enzyme, preventing its normal function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Chloramphenicol: An antibiotic with a similar aromatic structure but different functional groups.
Uniqueness
- The presence of multiple chlorine and methoxy groups in “3,4-dichloro-N-(5-chloro-2-methoxyphenyl)-2-methoxybenzene-1-sulfonamide” may confer unique chemical reactivity and biological activity compared to simpler sulfonamides.
Eigenschaften
IUPAC Name |
3,4-dichloro-N-(5-chloro-2-methoxyphenyl)-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl3NO4S/c1-21-11-5-3-8(15)7-10(11)18-23(19,20)12-6-4-9(16)13(17)14(12)22-2/h3-7,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGNQHIWVYJGAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![10-(2,5-dimethylbenzenesulfonyl)-N-(3,5-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2624035.png)


![4,4-Dimethyl-3-oxo-2-[[4-(trifluoromethoxy)anilino]methylidene]pentanenitrile](/img/structure/B2624040.png)

![N-(4-(tert-butyl)phenyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2624044.png)

![3-Methyl-1-[1-(3-methylbut-2-enoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2624049.png)
